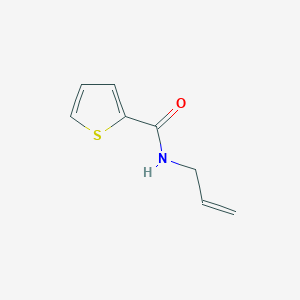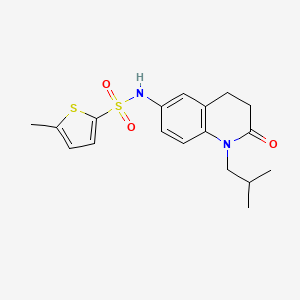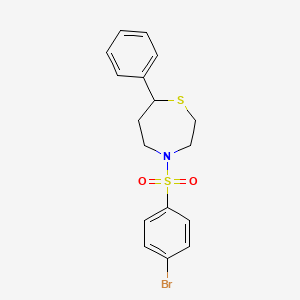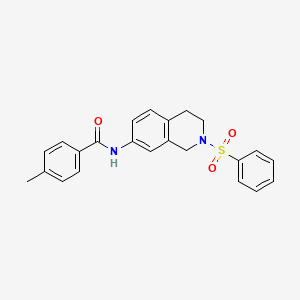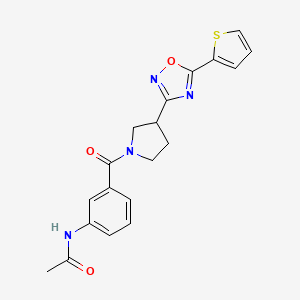
N-(3-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a synthetic compound characterized by its complex molecular structure. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. A common synthetic route involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine and thiophene moieties. Typical reaction conditions include the use of catalysts, specific solvents, and controlled temperature settings.
Industrial Production Methods: In an industrial setting, the production of N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide may involve large-scale chemical reactors, automated control systems for temperature and pH, and purification processes such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially modifying the thiophene ring or the oxadiazole moiety.
Reduction: Reduction reactions might target specific bonds within the oxadiazole or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing agents: like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic mediums.
Reducing agents: such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions: often use reagents like halogens (Br2, Cl2) or nucleophiles (amines, alcohols) under conditions that favor electrophilic or nucleophilic substitution.
Major Products Formed: The major products depend on the type of reaction; for instance, oxidation can yield sulfoxides or sulfones, while reduction might result in the removal of oxygen functionalities
科学研究应用
N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has shown promise in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of cell signaling pathways and metabolic processes.
Medicine: Potential therapeutic uses due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: Applications in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction processes.
Pathways: Affecting intracellular signaling cascades, potentially leading to changes in gene expression and cellular responses.
相似化合物的比较
When compared to other oxadiazole derivatives:
N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide: showcases a unique combination of functional groups that confer distinct chemical reactivity and biological activity.
Similar compounds: include other oxadiazole-based molecules, thiophene derivatives, and pyrrolidine-containing compounds. Each has varying degrees of similarity in terms of chemical structure and pharmacological profiles.
Conclusion
This compound stands out due to its intricate structure and diverse applications in scientific research and industry. Its preparation methods, chemical reactivity, and biological functions make it a valuable subject of study in various fields.
属性
IUPAC Name |
N-[3-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12(24)20-15-5-2-4-13(10-15)19(25)23-8-7-14(11-23)17-21-18(26-22-17)16-6-3-9-27-16/h2-6,9-10,14H,7-8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWNCSBXJNYLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534155.png)

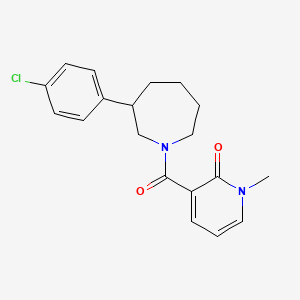
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2534163.png)
![N4-benzyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B2534164.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B2534165.png)
![2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2534166.png)
![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)
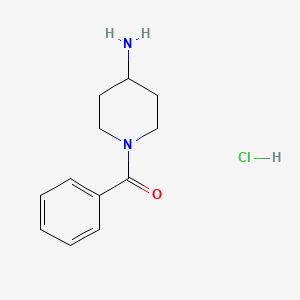
![2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2534170.png)
